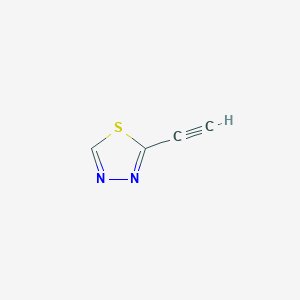

2-Ethynyl-1,3,4-thiadiazole

説明

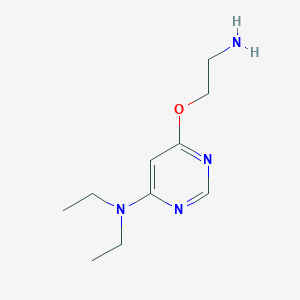

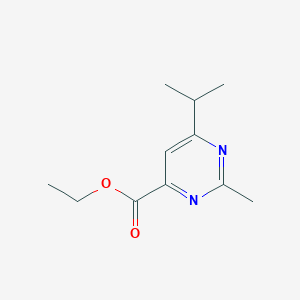

“2-Ethynyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C4H2N2S . It has an average mass of 110.137 Da and a monoisotopic mass of 109.993866 Da .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of “2-Ethynyl-1,3,4-thiadiazole” includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 27.6±0.4 cm³ and a polarizability of 10.9±0.5 10^-24 cm³ .

Physical And Chemical Properties Analysis

“2-Ethynyl-1,3,4-thiadiazole” has a density of 1.3±0.1 g/cm³, a boiling point of 192.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 76.8±13.0 °C . The index of refraction is 1.579 .

科学的研究の応用

1. Biological and Pharmacological Activities

2-Ethynyl-1,3,4-thiadiazole, as a variant of the 1,3,4-thiadiazole class, has been noted for a wide range of biological activities. This includes acting as a potential agent against various conditions and diseases due to its properties as an anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agent. Additionally, it has been found to have an impact on the central nervous system, exhibiting effects such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic properties. The mechanisms involve interactions with several enzymes like carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and tyrosine kinase. This wide array of activities makes 2-Ethynyl-1,3,4-thiadiazole and its derivatives valuable in the field of medicinal chemistry for developing new therapeutic agents (Matysiak, 2015).

2. Material Science and Electronics

The structure of 2-Ethynyl-1,3,4-thiadiazole offers promising applications in material sciences, particularly in the development of electrically conducting materials. Derivatives like 2,5-Bis(phenylethynyl)-1,3,4-thiadiazole have been examined for their potential as building blocks for polymer materials with the capability to conduct electricity. The ethynyl group in these compounds contributes to a smaller HOMO-LUMO energy gap and retains planarity, which are crucial properties for materials used in electrical conduction. These properties are further influenced by the solvent environment, showing potential versatility in different applications (Granadino-Roldán et al., 2009).

3. Antimicrobial and Antifungal Applications

The 1,3,4-thiadiazole nucleus, which 2-Ethynyl-1,3,4-thiadiazole is a part of, is extensively studied due to its broad spectrum of pharmacological activities. This includes significant antimicrobial properties, with many derivatives demonstrating higher antimicrobial activity compared to standard drugs. The reactivity of the amine group in the derivatization process makes the 1,3,4-thiadiazole moiety a versatile scaffold for synthesizing new pharmacologically active derivatives, indicating its potential in developing future antimicrobial agents (Serban et al., 2018).

将来の方向性

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease . This suggests that “2-Ethynyl-1,3,4-thiadiazole” and its derivatives could have potential applications in the field of medicine.

特性

IUPAC Name |

2-ethynyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNOBPCYWVPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1,3,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。